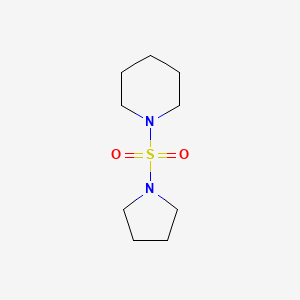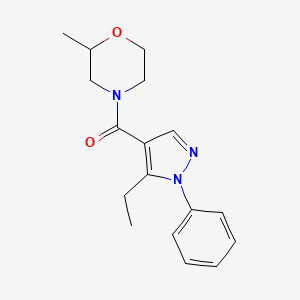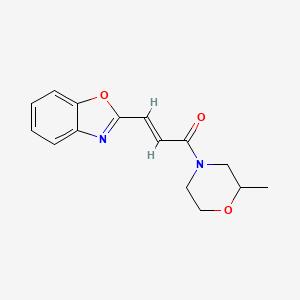![molecular formula C14H15FN2O3S B7509678 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a critical role in the regulation of cellular processes such as cell growth, differentiation, and apoptosis. In
作用機序
The mechanism of action of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves the inhibition of protein kinases. Specifically, this compound targets a group of enzymes known as cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. By inhibiting CDKs, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been shown to have other biochemical and physiological effects. For example, this compound has been found to inhibit the growth of certain viruses, including HIV and hepatitis C. It has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high potency and specificity. This compound has been shown to be a highly effective inhibitor of CDKs, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Like many other chemical compounds, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can have adverse effects on cells and organisms at high concentrations.
将来の方向性
There are many potential future directions for research involving 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole. One area of interest is in the development of more potent and specific inhibitors of CDKs for use in cancer treatment. Researchers may also investigate the use of this compound in the treatment of other diseases, such as viral infections and inflammatory conditions. Additionally, further studies may be conducted to better understand the potential toxicity of this compound and to develop methods for minimizing its adverse effects. Overall, 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has the potential to be a valuable tool in medical research, with many possible applications in the development of new treatments and therapies.
合成法
The synthesis of 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole involves a multi-step process that begins with the reaction of 8-fluoro-3,4-dihydro-2H-quinoline with methanesulfonyl chloride to form 8-fluoro-3,4-dihydro-2H-quinolinesulfonamide. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole in the presence of a base to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole has been extensively studied for its potential applications in medical research. One of the most promising areas of research is in the development of cancer treatments. Protein kinases are often overexpressed in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting these enzymes, compounds like 4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole can help to slow or stop the growth of cancer cells.
特性
IUPAC Name |
4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3S/c1-9-14(10(2)20-16-9)21(18,19)17-8-4-6-11-5-3-7-12(15)13(11)17/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLZKYZCVAENGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=C2C(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509615.png)




![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)



![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)